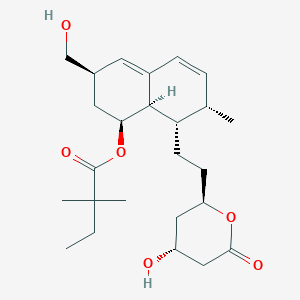

Ivermectin B1a

Descripción general

Descripción

La ivermectina es un agente antiparasitario de amplio espectro que pertenece a la clase de compuestos avermectinas. Se descubrió por primera vez en 1975 y se utilizó inicialmente en medicina veterinaria para tratar infecciones parasitarias en el ganado. En 1987, fue aprobada para uso humano y desde entonces se ha empleado para tratar diversas infestaciones parasitarias, incluida la oncocercosis (ceguera de río), la estrongiloidiasis y la sarna .

Mecanismo De Acción

La ivermectina ejerce sus efectos uniéndose selectivamente y con alta afinidad a los canales de iones cloruro controlados por glutamato en las células nerviosas y musculares de los invertebrados. Esta unión aumenta la permeabilidad de la membrana celular a los iones cloruro, lo que lleva a la hiperpolarización y parálisis del parásito. En los mamíferos, la ivermectina también actúa como un agonista de los receptores del ácido gamma-aminobutírico (GABA), aunque sus efectos sobre el sistema nervioso central son limitados debido a la barrera hematoencefálica .

Análisis Bioquímico

Biochemical Properties

Ivermectin B1a interacts with several biomolecules, primarily through binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been reported to have antiviral effects against RNA viruses such as Zika, dengue, yellow fever, West Nile, Hendra, Newcastle, Venezuelan equine encephalitis, chikungunya, Semliki Forest, Sindbis, Avian influenza A, Porcine Reproductive and Respiratory Syndrome, Human immunodeficiency virus type 1, and severe acute respiratory syndrome coronavirus 2 . It also shows antiviral effects against DNA viruses such as Equine herpes type 1, BK polyomavirus, pseudorabies, porcine circovirus 2, and bovine herpesvirus 1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily exerts its effects by binding to glutamate-gated chloride channels, leading to an unrestricted passage of chloride ions into the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been reported that Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect . The high lipid solubility of Ivermectin results in it being widely distributed throughout the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on beagle dogs showed that the oral administration of Ivermectin resulted in a peak plasma concentration occurring approximately 4 hours after dosing .

Metabolic Pathways

This compound is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, which saturate MDR1 (P-gp), MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers .

Subcellular Localization

It is known that Ivermectin’s primary target is glutamate-gated chloride channels, although it is also active against other invertebrate neurotransmitter receptors, including GABA-, histamine- and pH-sensitive chloride channels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La ivermectina se sintetiza a partir de los productos de fermentación de la bacteria Streptomyces avermitilis. Los componentes principales de la ivermectina son la 22,23-dihidroavermectina B1a y la 22,23-dihidroavermectina B1b. La síntesis implica varios pasos:

Protección de los Grupos Hidroxilo: Los grupos hidroxilo en las posiciones 4'' y 5 de la abamectina B2 se protegen utilizando carbonato de alilo.

Oxidación: El grupo hidroxilo en la posición 23 de la abamectina B2 se oxida para formar un grupo cetónico.

Formación de Hidracina: El grupo cetónico en la posición 23 se convierte en una sulfonilhidracina utilizando hidracina sulfonílica orgánica.

Métodos de Producción Industrial

La producción industrial de ivermectina implica la fermentación a gran escala de Streptomyces avermitilis, seguida de procesos de extracción y purificación. El caldo de fermentación se somete a extracción con solventes, y el producto crudo se purifica utilizando técnicas cromatográficas para obtener ivermectina de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La ivermectina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La ivermectina puede oxidarse para formar derivados cetónicos.

Reducción: Las reacciones de reducción pueden convertir los grupos cetónicos en grupos hidroxilo.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en la molécula de ivermectina.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Solventes: Metanol, etanol, diclorometano.

Productos Principales

Los productos principales que se forman a partir de estas reacciones incluyen varios derivados de ivermectina, como derivados cetónicos e hidroxilo, que pueden utilizarse para modificaciones químicas adicionales .

Aplicaciones Científicas De Investigación

La ivermectina tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Compuestos Similares

Avermectina B1a y B1b: Estas son los componentes principales de la ivermectina y comparten propiedades antiparasitarias similares.

Milbemicina: Otra lactona macrocíclica con actividad antiparasitaria.

Moxidectina: Un derivado de la milbemicina con un modo de acción similar.

Unicidad de la Ivermectina

La ivermectina es única debido a su actividad de amplio espectro contra una amplia gama de parásitos y su toxicidad relativamente baja en los mamíferos. Su capacidad para unirse selectivamente a los canales de cloruro controlados por glutamato en los invertebrados la hace altamente efectiva en el tratamiento de infecciones parasitarias mientras minimiza los efectos adversos en humanos y animales .

Propiedades

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023181 | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71827-03-7, 70288-86-7, 70161-11-4 | |

| Record name | Ivermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivermectin B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ivermectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVERMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)